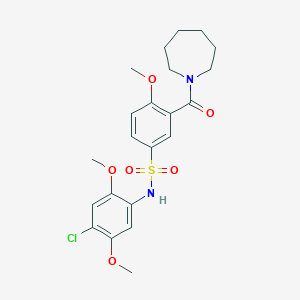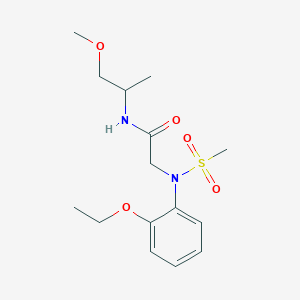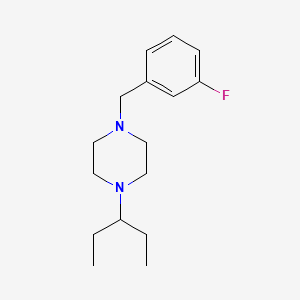![molecular formula C22H12N2O8 B12473077 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties. This particular compound features a nitrobenzoyl group and a dioxoisoindolyl moiety, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, including nitration, acylation, and cyclization reactions. The starting materials often include hydroxybenzoic acid derivatives and nitrobenzoyl chloride. The reaction conditions usually require the presence of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoyl and hydroxybenzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and isoindolinone derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and hydroxybenzoic acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Known for its anti-inflammatory properties and use in skincare products.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Studied for its antioxidant and antimicrobial activities.
Uniqueness
2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its complex structure, which combines the properties of hydroxybenzoic acids and nitrobenzoyl derivatives
Eigenschaften
Molekularformel |
C22H12N2O8 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
2-hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H12N2O8/c25-18-10-13(5-7-16(18)22(29)30)23-20(27)15-6-4-12(9-17(15)21(23)28)19(26)11-2-1-3-14(8-11)24(31)32/h1-10,25H,(H,29,30) |
InChI-Schlüssel |
OQJXKWWOEIKACT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12473000.png)

![4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol](/img/structure/B12473009.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473020.png)
![3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B12473027.png)





![2,6-dimethoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12473071.png)

![N~2~-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473075.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
